Metastin (human)
Description
Introduction to Metastin (Kisspeptin-54)
Historical Discovery and Nomenclature
The KISS1 gene was first identified in 1996 through subtractive hybridization experiments in melanoma cells, where it demonstrated potent metastasis-suppressing activity. Researchers at Pennsylvania State University named the gene KISS1 as a nod to Hershey, Pennsylvania—home of Hershey’s Kisses chocolates—where the discovery occurred. The encoded protein product, initially termed "metastin" for its anti-metastatic properties, was later found to exist in multiple proteolytic forms, including a 54-amino acid peptide (kisspeptin-54). By 2001, metastin was recognized as the endogenous ligand for the orphan receptor GPR54 (later renamed KISS1R), linking it to reproductive endocrinology. The term "kisspeptin" now encompasses all bioactive fragments derived from the KISS1 precursor, though "metastin" remains synonymous with kisspeptin-54 in oncology.
Gene Structure and Evolutionary Conservation of KISS1
The human KISS1 gene is located on chromosome 1q32 and spans approximately 4.3 kilobases. Its genomic structure consists of four exons, with exons 1 and 2 being non-coding and exons 3–4 containing the translated sequence. A single transcription start site (TSS) resides 153–156 bp upstream of the ATG initiation codon, and promoter analysis has identified regulatory elements responsive to transcription factors like TTF1 and EAP1.
Evolutionarily, KISS1 is conserved across vertebrates, with paralogs (kiss1 and kiss2) arising from whole-genome duplication events. While teleost fish retain both paralogs, most mammals, including humans, have lost kiss2. Functional studies in rodents and primates confirm that KISS1’s role in regulating gonadotropin-releasing hormone (GnRH) secretion is evolutionarily conserved, highlighting its critical role in reproductive maturation.
Table 1: Genomic Features of KISS1
Precursor Protein and Proteolytic Processing
The KISS1 gene encodes a 145-amino acid precursor protein (prepro-kisspeptin) containing a hydrophobic signal peptide, a dibasic cleavage site (Arg-Arg), and a PEST sequence that targets the protein for rapid degradation. Proteolytic processing yields multiple bioactive peptides:
- Kisspeptin-145 : Full-length precursor, rarely detected in vivo.
- Kisspeptin-54 (metastin) : Generated by cleavage at Arg-107/Arg-108, this 54-amino acid peptide is the major circulating form.
- Shorter fragments (KP-14, KP-13, KP-10) : Truncated peptides retaining the C-terminal Arg-Phe-NH2 (RF-amide) motif critical for receptor activation.
The RF-amide motif is indispensable for binding to KISS1R, as its removal abolishes biological activity. Notably, kisspeptin-54 and its truncated variants exhibit equivalent receptor-binding affinities, suggesting functional redundancy.
Table 2: Proteolytic Products of the KISS1 Precursor
| Peptide | Length (AA) | Cleavage Sites | Key Features |
|---|---|---|---|
| Prepro-KP | 145 | N/A | Contains signal peptide and PEST domain |
| Kisspeptin-54 | 54 | Arg-107/Arg-108 | Primary bioactive form; anti-metastatic |
| Kisspeptin-14 | 14 | C-terminal truncation | Retains RF-amide motif |
| Kisspeptin-10 | 10 | Further processing | Minimal active fragment |
Properties
IUPAC Name |
4-[[1-[1-[1-[2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-[[1-[[1-[[2-[[1-[[1-[[5-amino-1-[[5-amino-1-[2-[[2-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[5-amino-1-[[1-[2-[[1-[2-[[5-amino-1-[[2-[[1-[[1-[[1-[[1-[[5-amino-1-[[1-[[1-[[6-amino-1-[[1-[[1-[2-[[4-amino-1-[[1-[[4-amino-1-[[1-[[4-amino-1-[[1-[[1-[[2-[[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C258H401N79O78/c1-21-131(16)204(329-220(381)152(70-77-189(264)351)301-213(374)147(53-34-84-281-257(274)275)299-234(395)173(118-341)322-226(387)164(103-140-110-278-123-288-140)315-242(403)181-58-38-87-331(181)247(408)133(18)290-232(393)172(117-340)321-222(383)158(95-125(4)5)293-197(359)114-287-238(399)178-55-36-88-332(178)249(410)155(71-78-190(265)352)306-218(379)150(68-75-187(262)349)300-212(373)146(52-33-83-280-256(272)273)298-233(394)171(116-339)294-198(360)113-286-210(371)170(115-338)319-237(398)175(120-343)320-219(380)154(73-80-200(363)364)304-241(402)183-60-40-90-334(183)252(413)185-62-43-93-337(185)253(414)184-61-42-92-336(184)251(412)177(122-345)325-223(384)159(96-126(6)7)308-236(397)176(121-344)324-246(407)205(135(20)346)326-194(356)108-260)254(415)335-91-41-56-179(335)239(400)291-134(19)248(409)330-86-37-57-180(330)240(401)303-149(67-74-186(261)348)208(369)284-111-195(357)289-132(17)207(368)327-202(129(12)13)245(406)317-160(97-127(8)9)231(392)328-203(130(14)15)244(405)305-151(69-76-188(263)350)216(377)296-145(51-32-82-279-255(270)271)211(372)302-153(72-79-199(361)362)217(378)295-144(50-30-31-81-259)215(376)314-168(107-201(365)366)230(391)318-169(98-128(10)11)250(411)333-89-39-59-182(333)243(404)316-167(106-193(268)355)228(389)310-162(101-138-63-65-141(347)66-64-138)224(385)312-165(104-191(266)353)227(388)311-163(102-139-109-283-143-49-29-28-48-142(139)143)225(386)313-166(105-192(267)354)229(390)323-174(119-342)235(396)309-161(100-137-46-26-23-27-47-137)209(370)285-112-196(358)292-157(94-124(2)3)221(382)297-148(54-35-85-282-258(276)277)214(375)307-156(206(269)367)99-136-44-24-22-25-45-136/h22-29,44-49,63-66,109-110,123-135,144-185,202-205,283,338-347H,21,30-43,50-62,67-108,111-122,259-260H2,1-20H3,(H2,261,348)(H2,262,349)(H2,263,350)(H2,264,351)(H2,265,352)(H2,266,353)(H2,267,354)(H2,268,355)(H2,269,367)(H,278,288)(H,284,369)(H,285,370)(H,286,371)(H,287,399)(H,289,357)(H,290,393)(H,291,400)(H,292,358)(H,293,359)(H,294,360)(H,295,378)(H,296,377)(H,297,382)(H,298,394)(H,299,395)(H,300,373)(H,301,374)(H,302,372)(H,303,401)(H,304,402)(H,305,405)(H,306,379)(H,307,375)(H,308,397)(H,309,396)(H,310,389)(H,311,388)(H,312,385)(H,313,386)(H,314,376)(H,315,403)(H,316,404)(H,317,406)(H,318,391)(H,319,398)(H,320,380)(H,321,383)(H,322,387)(H,323,390)(H,324,407)(H,325,384)(H,326,356)(H,327,368)(H,328,392)(H,329,381)(H,361,362)(H,363,364)(H,365,366)(H4,270,271,279)(H4,272,273,280)(H4,274,275,281)(H4,276,277,282) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDONZOCXSKII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)N1CCCC1C(=O)NC(C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CC(=O)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC7=CC=CC=C7)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC8=CC=CC=C8)C(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC9=CNC=N9)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C1CCCN1C(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)CNC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C1CCCN1C(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C258H401N79O78 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5857 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resin Selection and Initial Coupling
-
Resin type : Rink amide resin (0.1–0.3 mmol/g loading) is preferred to yield C-terminal amidation.
-
Coupling reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) with N,N-diisopropylethylamine (DIPEA) in N-methylpyrrolidone (NMP).
-
Deprotection : 20% piperidine in dimethylformamide (DMF) for Fmoc-group removal.
Challenges in Long Peptide Synthesis
Metastin’s length (54 residues) and repetitive proline-rich regions (e.g., residues 6–8: Pro-Pro-Pro) pose synthesis challenges, including aggregation and incomplete coupling. Strategies to mitigate these issues include:
Cleavage and Side-Chain Deprotection
The final peptide is cleaved from the resin using a mixture of trifluoroacetic acid (TFA), water, triisopropylsilane (TIS), and ethanedithiol (EDT) (92:2:3:3 v/v) for 2–4 hours. This step simultaneously removes acid-labile protecting groups (e.g., tert-butyl for Ser/Thr).
Structural Modifications to Enhance Stability and Solubility
Full-length metastin exhibits poor aqueous solubility and rapid proteolytic degradation. To address these limitations, researchers have developed truncated analogues and introduced non-natural amino acids (Table 1).
Table 1: Key Metastin Analogues and Their Modifications
C-Terminal Truncation
The minimally active fragment of metastin is the decapeptide Kp-10 (residues 45–54). SPPS of Kp-10 reduces synthesis time from 54 to 10 cycles while retaining high receptor affinity (Kd = 1.2 nM).
Incorporation of Non-Natural Amino Acids
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Aza-glycine (azaGly) : Replaces Gly⁴⁹ to resist proteolysis, increasing half-life in serum from 15 minutes to >6 hours.
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Trans-4-hydroxyproline (Hyp) : Substituted at position 47 to prevent gelation at high concentrations (>20 mg/mL).
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Methylated arginine (Arg(Me)) : Enhances solubility by reducing cationic charge density.
Purification and Analytical Characterization
Reversed-Phase HPLC (RP-HPLC)
Crude metastin is purified using a C18 column (5 μm, 250 × 20 mm) with a gradient of 10–60% acetonitrile in 0.1% TFA over 60 minutes. Typical yields after purification range from 15–25% for full-length metastin and 40–60% for truncated analogues.
Table 2: HPLC Parameters for Metastin Purification
| Parameter | Full-Length Metastin | Kp-10 |
|---|---|---|
| Retention time (min) | 32.4 | 18.9 |
| Purity (%) | ≥95 | ≥98 |
| Column temperature | 40°C | 25°C |
Mass Spectrometry (MS)
Electrospray ionization (ESI-MS) confirms molecular weight:
Circular Dichroism (CD) Spectroscopy
CD spectra of metastin in SDS micelles (membrane-mimetic environment) show α-helical content (residues 7–13), critical for receptor binding.
Stabilization and Formulation Strategies
Lyophilization
Metastin is lyophilized with cryoprotectants (e.g., trehalose or mannitol) to achieve >98% recovery after reconstitution.
Aqueous Formulation Challenges
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Gelation : Full-length metastin forms gels at concentrations >5 mg/mL. Substituting Hyp⁴⁷ eliminates this issue.
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pH optimization : Stable in citrate buffer (pH 4.0–5.5) for >6 months at 4°C.
Scalability and Industrial Production
Pilot-Scale Synthesis
A 10-g batch of TAK-448 (Hyp⁴⁷ analogue) is synthesized using:
Chemical Reactions Analysis
Types of Reactions: Metastin undergoes various chemical reactions, including:
Oxidation: Metastin can be oxidized to form disulfide bonds, which are crucial for its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the loss of biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in SPPS.
Major Products: The major products formed from these reactions include various analogs of metastin with altered biological activities, which are used to study the peptide’s function and potential therapeutic applications .
Scientific Research Applications
Tumor Metastasis Inhibition
Metastin is primarily recognized for its role as an antimetastatic agent. Research indicates that it inhibits tumor metastasis in various cancer types, including melanoma and breast cancer.
- Mechanism of Action : Metastin binds to GPR54, leading to a decrease in cell invasiveness and metastasis. It has been shown to inhibit the DNA-binding activity of NF-κB, which is crucial for the expression of matrix metalloproteinases involved in tumor invasion .
| Cancer Type | Effect of Metastin | Reference |
|---|---|---|
| Melanoma | Decreased pulmonary metastases | |
| Breast Carcinoma | Inhibited chemotaxis and invasion | |
| Urothelial Carcinoma | Reduced invasiveness of MBT-2V cells |
Prognostic Role
Studies have demonstrated that high levels of metastin expression correlate with improved survival rates in pancreatic cancer patients. Multivariate analysis indicated that metastin expression is an independent prognostic factor for longer survival, suggesting its potential utility as a biomarker .
| Cancer Type | Prognostic Indicator | Reference |
|---|---|---|
| Pancreatic Cancer | High metastin levels associated with longer survival | |
| Urothelial Carcinoma | KiSS-1 expression linked to lower metastasis rates |
Gonadotropin Secretion
Metastin has been shown to stimulate gonadotropin secretion, which is vital for reproductive health. In animal models, continuous administration of human metastin resulted in significant increases in luteinizing hormone (LH) levels .
- Study Findings : Continuous intravenous infusion of human metastin led to a marked rise in circulating LH levels within hours, although desensitization occurred with prolonged exposure .
Modulation of Synaptic Transmission
Recent studies have identified metastin's role in modulating synaptic transmission within the brain. It enhances excitatory synaptic transmission in hippocampal neurons through GPR54 activation, implicating its potential influence on neuroplasticity and cognitive function .
- Research Insights : Activation of GPR54 by metastin leads to increased excitatory postsynaptic currents (EPSCs), suggesting that it may play a role in learning and memory processes.
Case Study: Metastin in Melanoma Treatment
In a controlled study involving B16-BL6 melanoma cells, mice treated with metastin exhibited significantly reduced pulmonary metastases compared to untreated controls. This highlights the therapeutic potential of metastin in managing metastatic melanoma .
Clinical Relevance in Pancreatic Cancer
A cohort study involving pancreatic cancer patients demonstrated that those with elevated plasma metastin levels had improved survival outcomes post-surgery, indicating its potential as a non-invasive prognostic biomarker .
Mechanism of Action
Metastin exerts its effects by binding to the G-protein coupled receptor GPR54. This binding activates intracellular signaling pathways, leading to the release of gonadotropin-releasing hormone from the hypothalamus. This hormone then acts on the anterior pituitary to trigger the release of luteinizing hormone and follicle-stimulating hormone, which are essential for sexual maturation and reproductive function . Additionally, metastin’s ability to inhibit cancer metastasis involves the suppression of cell migration and invasion through various signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Metastin vs. Kisspeptin-54
Kisspeptin-54 is the full-length bioactive form of metastin. Both peptides bind GPR54 with high affinity (Ki: 1.45–1.81 nM for human and rat receptors) . While metastin is primarily studied for its anti-metastatic effects, kisspeptin-54 is often referenced in reproductive studies due to its potent stimulation of GnRH neurons. Structurally, kisspeptin-54 contains the metastin sequence but includes additional amino-terminal residues. Both peptides activate ERK1/2 signaling in cancer cells, but only metastin variants (e.g., truncated forms) have demonstrated selective suppression of migration in pancreatic cancer models .
Metastin vs. Survivin
Survivin, an inhibitor of apoptosis protein, promotes tumor cell survival and proliferation, contrasting with metastin’s anti-metastatic role. In gastric cancer, survivin expression is elevated (74.4% positivity in tumors) and linked to poor prognosis, whereas metastin is downregulated (35.6% positivity) and associated with reduced lymph node metastasis . This inverse relationship highlights their opposing roles in tumor progression: survivin as a pro-survival factor and metastin as a metastasis suppressor.
Metastin vs. VEGF (Vascular Endothelial Growth Factor)
VEGF promotes angiogenesis, facilitating tumor growth and metastasis. In colorectal cancer, VEGF is overexpressed (48.6% positivity in tumors vs. 0% in normal tissue), while metastin is significantly reduced (28.6% vs. 70% in normal tissue) . Similarly, in breast cancer, VEGF positivity (88.6%) correlates with larger tumor size and lymph node metastasis, whereas metastin loss (30% positivity in tumors) predicts advanced disease . These findings underscore VEGF’s pro-tumorigenic role versus metastin’s anti-metastatic function.
Metastin vs. Matrix Metalloproteinases (MMPs)
MMP-9 and MMP-2 are proteolytic enzymes that degrade extracellular matrix components, enabling tumor invasion. Metastin inversely correlates with MMP-9 in cervical and endometrial cancers: metastin expression decreases (40.38% in cervical cancer vs. 90% in normal tissue) as MMP-9 increases, promoting metastasis . In endometrial cancer, metastin downregulation (34.04% positivity) and MMP-2 upregulation (59.57%) correlate with higher histological grade and clinical stage .
Key Research Findings and Data Tables
Table 1: Metastin Expression in Human Cancers vs. Normal Tissues
Table 2: Functional Comparison of Metastin with Similar Compounds
Clinical and Therapeutic Implications
Metastin’s dual role in cancer and endocrinology positions it as a unique therapeutic target. In reproductive health, metastin analogues (e.g., TAK-448) have shown efficacy in reducing testosterone levels in prostate cancer patients, mimicking GnRH analogues but with sustained effects . However, its elevated levels in PCOS and preeclampsia indicate tissue-specific regulatory mechanisms that require further exploration .
Biological Activity
Metastin, also known as KiSS-1, is a peptide that serves as a potent endogenous ligand for the kisspeptin receptor (KISS1 or GPR54). This compound plays a critical role in various biological processes, particularly in reproductive endocrinology and cancer biology. This article delves into the biological activity of Metastin, highlighting its mechanisms of action, therapeutic implications, and relevant research findings.
Structural Characteristics
Metastin is a peptide composed of 54 amino acids (Kisspeptin-54) and is characterized by its high affinity for the KISS1 receptor. The peptide has been shown to bind with K_i values of approximately 1.80 nM for rat and 1.45 nM for human KISS1 receptors . The structure of Metastin reveals a stable helical conformation in membrane-like environments, which is crucial for its receptor binding and biological activity .
Gonadotropin Secretion
Metastin is primarily known for stimulating gonadotropin secretion. Studies have demonstrated that administration of Metastin leads to increased levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are essential for reproductive function . In juvenile male monkeys, continuous infusion of Metastin resulted in an initial rise in LH levels, followed by desensitization of GPR54, indicating a complex regulatory mechanism .
Inhibition of Cancer Metastasis
Metastin has been identified as a metastasis-suppressing agent in various cancer types, including melanoma and breast carcinoma. It inhibits chemotaxis, invasion, and metastasis through its action on the KISS1 receptor . The dual role of kisspeptins in cancer is notable; while they can suppress metastasis in some contexts, they may also enhance tumor growth under certain conditions .
Case Studies
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Kisspeptin and Reproductive Disorders
A study involving agonadal juvenile male monkeys showed that continuous administration of Metastin led to desensitization of GPR54 and decreased LH levels after an initial spike. This finding suggests potential therapeutic implications for conditions such as idiopathic hypogonadotropic hypogonadism and hypothalamic amenorrhea . -
Prognostic Value in Cancer
Research indicates that KiSS-1 expression correlates with better prognoses in pancreatic cancer patients. Higher levels of Metastin have been associated with reduced metastatic potential in melanoma cells . This highlights the potential use of Metastin as a biomarker for cancer progression.
Data Summary
Q & A
Q. What molecular mechanisms underlie Metastin's role in suppressing cancer metastasis in experimental models?
Metastin inhibits tumor migration and invasion by modulating focal adhesion kinase (FAK), paxillin, MAP kinase, and Rho A pathways. These mechanisms disrupt cytoskeletal reorganization and cell motility, as demonstrated in melanoma and breast carcinoma cell lines . Key studies use in vitro migration assays (e.g., Boyden chamber) and immunoblotting to track phosphorylation states of signaling proteins. For example, 100 nM Metastin reduced pancreatic cancer cell (PANC-1) migration by 60% via ERK1 activation .
Q. How does Metastin interact with the KISS1 receptor (GPR54) in human cancer models?
Metastin binds to KISS1 receptors with high affinity (Ki = 1.45 nM in humans) and activates Gq/11-coupled signaling, leading to intracellular calcium mobilization. Functional assays include radioligand binding studies and calcium flux measurements in transfected CHO cells. Notably, truncated peptides like Metastin (45-54) retain bioactivity (EC50 = 0.18–1.1 nM) and are used to map receptor-binding domains .
Q. What standardized protocols are recommended for Metastin quantification in biological samples?
Use enzyme immunoassays (EIAs) with anti-Metastin (45-54) antibodies for plasma/serum analysis, achieving sensitivity down to 0.1 pg/mL. Reverse-phase HPLC validates peptide integrity (≥95% purity), and real-time RT-PCR quantifies KISS1 mRNA in tissues. Pre-analytical steps (e.g., rapid freezing at -80°C) prevent degradation .
Advanced Research Questions
Q. How can contradictory findings on Metastin’s role as a biomarker be resolved in clinical studies?
Conflicting data (e.g., elevated plasma Metastin in pancreatic cancer vs. no correlation with tumor stage) may stem from tissue-specific expression or assay variability. Mitigation strategies:
- Cohort stratification : Compare Metastin levels in early (T1/T2) vs. advanced (T3/T4) tumors using multivariate regression.
- Method standardization : Cross-validate EIAs with mass spectrometry and include controls for hemolysis/pH effects .
Q. What experimental designs address Metastin’s dual role in cancer progression and reproductive endocrinology?
- Conditional knockout models : Tissue-specific KISS1 deletion in cancer vs. hypothalamic neurons.
- Co-culture systems : Metastin-secreting trophoblasts incubated with cancer cells to mimic placental microenvironments.
- Dose-response studies : Compare gonadotropin secretion (ICV-administered Metastin in rodents) vs. anti-metastatic effects (10–100 nM in vitro) .
Q. What methodological challenges arise in synthesizing bioactive Metastin analogs, and how are they addressed?
Q. How do researchers reconcile Metastin’s tumor-suppressive effects with its association with poor prognosis in hepatocellular carcinoma (HCC)?
Hypothesis: Metastin receptor overexpression in HCC may drive pro-survival signaling. Experimental approaches:
- Pathway inhibition : Co-treat Metastin with MEK/ERK inhibitors (e.g., PD98059) in advanced HCC cell lines.
- Spatial transcriptomics : Map Metastin receptor density in tumor cores vs. invasive fronts .
Methodological Best Practices
- In vivo models : Use orthotopic xenografts (e.g., breast cancer MDA-MB-435 cells) to assess Metastin’s anti-metastatic efficacy. Monitor via bioluminescence and histopathology .
- Data validation : Confirm RNA-seq findings with immunohistochemistry (e.g., anti-Metastin antibody H-048-56) and pre-absorption controls .
- Statistical rigor : For survival analyses, apply Kaplan-Meier curves with log-rank tests and adjust for confounders (e.g., hormone levels) via Cox regression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
